Cas no 142279-42-3 (Shizukaol D)
Shizukaol D structure
Product Name:Shizukaol D
Shizukaol D Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, (2Z)-
- Shizukaol D
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,1
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a...
- Cyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan,propanoic acid deriv.
- Propanoicacid, 2-[9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, [1aR-(1aa,1bb,2b,4ab,4bS*,8aa,9a,9aa,10aa,10bb,10cb,11ba)]-
- methyl 2-[(2S,13S,20S)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-
- Q27138127
- HY-N1302
- CHEBI:69785
- FS-10343
- CS-0016706
- methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- 142279-42-3
- CHEMBL3810102
- AKOS040762343
- methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.0^{2,6.0^{2,14.0^{8,13.0^{10,12.0^{17,19.0^{20,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- DA-57841
- methyl (2Z)-2-((1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo(14.7.1.02,6.02,14.08,13.010,12.017,19.020,24)tetracosa-5,16(24)-dien-23-ylidene)propanoate
- Propanoic acid, 2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-, methyl ester, (2Z)-
-
- Inchi: 1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1
- InChI-Schlüssel: UEHIWILSQZCXQY-LWKKLXHHSA-N
- Lächelt: O1C(C(CO)=C2C[C@H]3[C@H](COC(C)=O)[C@H]4C[C@H]4[C@]3(C)[C@@H]3CC4=C5[C@H](/C(=C(/C(=O)OC)\C)/C([C@@H]([C@@]5(C)[C@@H]5C[C@@H]54)O)=O)[C@@]132)=O
Berechnete Eigenschaften
- Genaue Masse: 578.25200
- Monoisotopenmasse: 578.252
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1500
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 136
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 780.8±60.0 °C at 760 mmHg
- Flammpunkt: 253.4±26.4 °C
- PSA: 136.43000
- LogP: 2.44790
- Dampfdruck: 0.0±6.1 mmHg at 25°C
Shizukaol D Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Shizukaol D Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5013-1 mg |
Shizukaol D |
142279-42-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S33600-5mg |
Shizukaol D |
142279-42-3 | 5mg |
¥5600.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5013-5 mg |
Shizukaol D |
142279-42-3 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN5013-1 mL * 10 mM (in DMSO) |
Shizukaol D |
142279-42-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
| TargetMol Chemicals | TN5013-5mg |
Shizukaol D |
142279-42-3 | 5mg |
¥ 4890 | 2024-07-19 | ||
| A2B Chem LLC | AA69949-5mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-10mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 10mg |
$1379.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-25mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 25mg |
$2875.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-50mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-100mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 100mg |
$8405.00 | 2024-04-20 |
Shizukaol D Verwandte Literatur
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
142279-42-3 (Shizukaol D) Verwandte Produkte
- 142279-41-2(Shizukaol C)
- 131984-98-0(shizukaol A)
- 943136-39-8(Chlorahololide D)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge